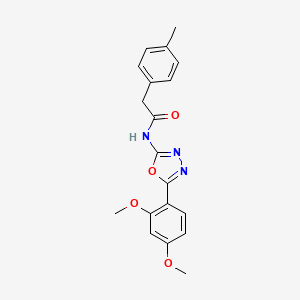

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. This compound is commonly referred to as DTOA and has been the subject of intense research in recent years.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 1,3,4-oxadiazole derivatives involves converting variously substituted/unsubstituted aromatic organic acids into corresponding esters, hydrazides, and 1,3,4-oxadiazole-2-thiols. These compounds are then obtained by stirring the oxadiazole thiols with suitable acyl compounds in the presence of solvents like DMF and sodium hydride. The structures of these synthesized compounds are confirmed through spectral techniques such as NMR, IR, and mass spectral data, showcasing their complex chemistry and the versatility of the synthetic approaches employed (Rehman et al., 2013).

Biological Screening

Enzyme Inhibition : The compounds exhibit significant inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), indicating their potential as therapeutic agents for conditions where enzyme regulation is beneficial. For instance, their activity against AChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's (Rehman et al., 2013).

Antimicrobial Activity : A range of 1,3,4-oxadiazole derivatives demonstrate antimicrobial efficacy against various bacterial and fungal strains, highlighting their potential as novel antimicrobial agents. This includes activity against multidrug-resistant pathogens, addressing a critical need in current infectious disease therapeutics (Gul et al., 2017).

Anti-inflammatory and Anti-thrombotic Activities : Some derivatives exhibit significant anti-inflammatory and anti-thrombotic activities in in-vitro and in-vivo models, suggesting their potential use in managing inflammatory disorders and thrombosis. Molecular docking studies reveal that these compounds show a high affinity for COX-2 enzymes, a key target in anti-inflammatory drug development (Basra et al., 2019).

Pharmacological Evaluation

1,3,4-oxadiazole derivatives have been evaluated for various pharmacological activities, including their potential as anti-cancer agents. Some compounds have shown promising antiproliferative activities against multiple cancer cell lines, including prostate cancer (PC3), human colorectal cancer (HCT-116), and human breast cancer (MCF7) cell lines. The molecular mechanisms of action include microtubule disruption, indicating these compounds could serve as leads for cancer therapy development (Al-Wahaibi et al., 2021).

Wirkmechanismus

Target of Action

The compound, also known as N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide, is primarily targeted towards acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

The compound interacts with its target, acetylcholinesterase, by binding to the active site of the enzyme . This prevents the enzyme from breaking down acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft. The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing the transmission of nerve impulses.

Result of Action

The primary molecular effect of the compound’s action is the inhibition of acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the synaptic cleft . This can enhance cholinergic transmission, potentially leading to various cellular effects depending on the specific functions of the cholinergic neurons involved.

Eigenschaften

IUPAC Name |

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-12-4-6-13(7-5-12)10-17(23)20-19-22-21-18(26-19)15-9-8-14(24-2)11-16(15)25-3/h4-9,11H,10H2,1-3H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDLMQDWUHRZEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2771630.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2771631.png)

![N-(2-methoxyphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2771632.png)

![2-Chloro-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol](/img/structure/B2771637.png)

![N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2771640.png)

![2-((4-(Benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2771647.png)